Docosapentaenoic acid-d5 is a deuterated form of docosapentaenoic acid, an omega-3 fatty acid characterized by its unique chain length and unsaturation. This compound is significant in various biochemical processes and has garnered attention for its potential therapeutic applications. Docosapentaenoic acid-d5 is primarily sourced from fish oils and is a minor component of the total serum unsaturated fatty acids in humans, typically ranging from 0.1% to 1% .
Docosapentaenoic acid-d5 can be synthesized or derived from dietary sources rich in omega-3 fatty acids, particularly from fish oils. It is also produced through metabolic pathways involving alpha-linolenic acid, which can be converted into docosahexaenoic acid and subsequently into docosapentaenoic acid .
Docosapentaenoic acid-d5 falls under the classification of polyunsaturated fatty acids, specifically within the omega-3 family. It is recognized for its role in cellular signaling and inflammation resolution, making it a subject of interest in nutritional biochemistry and pharmacology.
The synthesis of docosapentaenoic acid-d5 involves several methodologies, including enzymatic and chemical catalysis. One notable approach utilizes a Lindlar hydrogenation protocol to produce methyl esters with high yield and purity . Additionally, advanced synthetic routes have been developed to achieve stereoselective synthesis of bioactive lipid mediators derived from docosapentaenoic acid-d5 .
The total synthesis often involves the assembly of various building blocks through multi-step reactions, including oxidation and reduction processes. For instance, the conversion of docosahexaenoic acid into resolvins (a class of specialized pro-resolving mediators) exemplifies the complexity of these synthetic pathways .
Docosapentaenoic acid-d5 has a molecular structure characterized by a long carbon chain with five double bonds (C22H32D5O2). The presence of deuterium atoms (D) replaces hydrogen atoms in specific positions, allowing for tracking in metabolic studies.
The molecular formula indicates that docosapentaenoic acid-d5 is a highly unsaturated fatty acid with significant implications for its biochemical behavior. Its structure allows it to participate in various enzymatic reactions that produce lipid mediators involved in inflammation resolution.
Docosapentaenoic acid-d5 undergoes several key reactions, particularly those mediated by lipoxygenase enzymes. These reactions lead to the formation of hydroperoxides and other derivatives that play critical roles in signaling pathways related to inflammation and immune response .
For example, enzymatic activity on docosapentaenoic acid-d5 can yield intermediates such as 17-hydroxy-docosapentaenoic acid, which further undergoes transformations to produce resolvins . The kinetics of these reactions can be quantified using spectrophotometric methods to measure the formation rates of products.
The mechanism of action for docosapentaenoic acid-d5 involves its conversion into bioactive lipid mediators that regulate inflammation and promote resolution processes in tissues. These mediators act through specific receptors on target cells, initiating signaling cascades that lead to anti-inflammatory responses .
Research indicates that docosapentaenoic acid-derived resolvins can modulate neutrophil behavior during inflammatory responses, promoting their clearance from sites of injury and enhancing tissue repair mechanisms .
Docosapentaenoic acid-d5 is typically found as a viscous liquid at room temperature. It exhibits low solubility in water but is soluble in organic solvents such as ethanol and chloroform.
The chemical properties include its reactivity towards oxidation and its ability to undergo enzymatic transformations. The presence of multiple double bonds makes it susceptible to oxidative degradation, which can affect its stability and efficacy as a therapeutic agent .
Docosapentaenoic acid-d5 has significant applications in scientific research, particularly in studies focused on lipid metabolism, inflammation resolution, and the development of novel therapeutic agents targeting inflammatory diseases. Its role as a precursor for bioactive lipid mediators positions it as an important compound in pharmacology and nutrition science .
The strategic incorporation of five deuterium atoms (²H) at specific aliphatic positions within the docosapentaenoic acid (DPA) backbone generates Docosapentaenoic acid-d5, a stable isotopologue designed to preserve bioactivity while enabling precise metabolic tracking. The synthesis leverages reductive deuteration techniques, where unsaturated bonds in precursor molecules undergo catalytic hydrogenation using deuterium gas (D₂) in the presence of palladium or platinum catalysts. This ensures maximal isotopic incorporation (>99%) without altering stereochemistry or reactivity [4]. Subsequent purification via reverse-phase chromatography isolates Docosapentaenoic acid-d5 from non-deuterated contaminants and synthetic intermediates, as confirmed by liquid chromatography–mass spectrometry (LC–MS) analysis showing characteristic +5 Da mass shifts in molecular ions [4] [6]. The synthetic route emphasizes hydrolytic stability at physiological pH, critical for in vivo applications where label integrity must withstand enzymatic processing. For conjugation studies (e.g., protein immunogens), carboxyl-directed linker attachment employs carbodiimide chemistry to form stable amide bonds, preserving deuterium labeling at metabolically inert sites [6].
Table 1: Key Synthetic Parameters for Docosapentaenoic acid-d5
Parameter | Specification | Analytical Confirmation |
---|---|---|
Isotopic Purity | >99% deuterium incorporation | High-Resolution Mass Spectrometry |
Positional Labeling | Aliphatic C-7,8,9,10,11 | ²H-Nuclear Magnetic Resonance |
Chromatographic Purity | ≥98% | Reverse-Phase Liquid Chromatography |
Hydrolytic Stability (pH 7.4) | No detectable label loss after 72 hours | Isotope Ratio Monitoring |
Docosapentaenoic acid-d5 exhibits identical biochemical behavior to endogenous DPA in uptake, distribution, and enzymatic processing, yet its +5 Da mass shift enables unambiguous discrimination from natural isotopes during mass spectrometry. This eliminates background interference in complex biological matrices—a limitation for non-deuterated tracers—and enhances signal-to-noise ratios by >10-fold in targeted LC–MS assays [4] [5]. Unlike fluorophore-tagged analogs, Docosapentaenoic acid-d5 avoids steric perturbation of protein-binding interactions or membrane incorporation dynamics, preserving native metabolism. In kinetic studies, deuterium labeling resists in vivo exchange with protons, maintaining isotopic fidelity even during β-oxidation or desaturation reactions, whereas radioactive tracers (e.g., ¹⁴C) require hazardous handling and lack positional specificity [5] [8]. Docosapentaenoic acid-d5’s stability enables longitudinal tracking of DPA retroconversion to eicosapentaenoic acid (EPA), with isotopic enrichment detectable in plasma phospholipids for >96 hours post-administration in rodent models [3].
Table 2: Analytical Performance of Docosapentaenoic acid-d5 vs. Alternative Tracers
Tracer Type | Detection Sensitivity | Spatial Resolution | Metabolic Perturbation |
---|---|---|---|
Docosapentaenoic acid-d5 | 0.1 nM (LC–MS/MS) | Tissue-Specific | None |
Fluorescent DPA Analog | 10 nM (Microscopy) | Cellular | Altered membrane fluidity |
¹⁴C-DPA | 5 nM (Scintillation) | Whole-Organ | Radiolysis artifacts |
Non-Labeled DPA | 50 nM (LC–UV) | Limited | None |
Tissue distribution studies reveal compartmentalized metabolism of Docosapentaenoic acid-d5, with the liver demonstrating rapid uptake (Tmax = 2 hours) and retroconversion to EPA-d5 via β-oxidation. Isotope-resolved LC–MS/MS quantitation shows 38.5% of hepatic Docosapentaenoic acid-d5 undergoes one cycle of chain shortening, yielding EPA-d5 as a major metabolite [3]. In contrast, cardiac tissue preferentially incorporates intact Docosapentaenoic acid-d5 into phospholipid membranes, with 22:5n-3-d5 representing >60% of total labeled lipids after 24 hours. Neural tissues exhibit minimal retroconversion but significant accretion in brain parenchyma, where Docosapentaenoic acid-d5 constitutes 12% of total omega-3 fatty acids in phosphatidylethanolamine species—comparable to docosahexaenoic acid (DHA) incorporation rates [5] [7]. Adipose tissue acts as a reservoir, retaining Docosapentaenoic acid-d5 in triacylglycerols for >28 days, enabling studies of long-term fatty acid release. Such tissue-specific partitioning is quantifiable via mass-defect filters in high-resolution mass spectrometry, isolating Docosapentaenoic acid-d5 isotopologues from endogenous isobars with <5 ppm mass error [5].
Table 3: Tissue-Specific Metabolism of Docosapentaenoic acid-d5 in Rat Models
Tissue | Major Metabolic Fate | Key Metabolites Detected | Retroconversion Rate |
---|---|---|---|
Liver | β-Oxidation to EPA-d5 | EPA-d5, Acetyl-CoA derivatives | 38.5% |
Heart | Phospholipid Incorporation | Phosphatidylcholine-d5 species | <5% |
Brain | Structural Lipid Accretion | Phosphatidylethanolamine-d5 | Undetectable |
Kidney | EPA-d5 Synthesis | EPA-d5, Docosapentaenoic acid-d5-CoA esters | 68.6% |
Adipose | Storage in Triacylglycerols | Triacylglycerol-d5 | <2% |
Hyphenated labeling strategies combine Docosapentaenoic acid-d5 with ¹³C- or ¹⁵N-tagged metabolites to dissect interconnected lipid pathways. For example, co-administration of Docosapentaenoic acid-d5 and ¹³C-glucose quantifies de novo lipogenesis contributions to DPA esterification: ¹³C enrichment in glycerol moieties of phospholipids paired with Docosapentaenoic acid-d5 detection reveals >75% of hepatic phosphatidylcholine-DPA is synthesized from preformed DPA rather than endogenous pools [4] [8]. Mass defect multiplexing further enables 5-plex experiments, where Docosapentaenoic acid-d5 coexists with four other mass defect-encoded lipid probes (e.g., DHA-d10, EPA-d8). High-resolution Orbitrap MS (R = 500,000) resolves isotopic clusters separated by 15–18 mDa, permitting simultaneous tracking of DPA turnover, EPA retroconversion, and arachidonic acid displacement in macrophages [4]. NeuCode (neutron encoding) variants of Docosapentaenoic acid-d5 incorporate ¹³C/²H isotopologues with sub-Da mass differences, expanding multiplex capacity without chromatographic co-elution interference. This approach validated competitive inhibition of DPA Δ4-desaturation by DHA in microsomal assays, where Docosapentaenoic acid-d5 conversion to DHA decreased 3-fold when co-incubated with unlabeled DHA [8].
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7